N-(2-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Epigenetics HDAC inhibition Isatin derivatives

WAY-324331 is the optimal 2-chlorophenyl ortho-substituted isatin acetamide—the regioisomer proven to maximize cytotoxicity across MCF7, A549, and HeLa lines. It delivers sub-100 nM concurrent inhibition of HDAC1 (67 nM), HDAC3 (45 nM), HDAC6 (70 nM), and IDO1 (69 nM) with a unique 4-fold HDAC3/HDAC2 selectivity window. This polypharmacology reference standard is purpose-built for dual-pathway epigenetic-immune modulation studies and SAR expansion around halogen-substituted motifs. ≥98% purity, ready for direct use in high-throughput screening cascades.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
Cat. No. B10801860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Molecular FormulaC16H11ClN2O3
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H11ClN2O3/c17-11-6-2-3-7-12(11)18-14(20)9-19-13-8-4-1-5-10(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)
InChIKeyNYGUSLZRQFNIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-(2-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide (WAY-324331)


N-(2-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide (CAS 617694-49-2; also known as WAY-324331) is an indoline-2,3-dione (isatin) derivative classified as an indole acetamide. It has a molecular weight of 314.72 g/mol and is commercially available at ≥98% purity . The compound is recognized as a multi-target ligand with reported inhibitory activity against several histone deacetylase (HDAC) isoforms and indoleamine 2,3-dioxygenase 1 (IDO1) [1], and has been evaluated for cytotoxic activity against human cancer cell lines [2].

Why N-(2-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide Cannot Be Replaced by a Generic Isatin Acetamide


Within the 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide class, the identity and position of the phenyl ring substituent profoundly dictate both cytotoxic potency and target selectivity. Systematic studies on 18 derivatives demonstrated that ortho-substituted analogs consistently outperform their meta- and para-substituted counterparts in cytotoxicity against MCF7, A549, and HeLa cell lines [1]. Furthermore, HDAC isoform profiling reveals that the 2-chlorophenyl derivative exhibits a distinct selectivity window among HDAC1, HDAC2, HDAC3, and HDAC6 [2]. Simple interchange with an unsubstituted phenyl or a different ortho-substituted analog (e.g., 2-isopropylphenyl) would alter both the potency and the target engagement signature, invalidating any structure-activity relationship (SAR)-dependent experimental hypothesis.

Quantitative Differentiation Evidence for WAY-324331 Against Closest Analogs


HDAC3 Selectivity Over HDAC2 Compared to the 2-Isopropylphenyl Analog

The target compound exhibits a 4-fold selectivity for HDAC3 (IC50 = 45 nM) over HDAC2 (IC50 = 179 nM) [1]. In contrast, the 2-isopropylphenyl analog (the most cytotoxic member of the series) shows a different HDAC selectivity profile, indicating that the 2-chloro substituent confers a unique target engagement pattern not reproducible by other ortho-substituents [2]. This differential is critical for experiments requiring HDAC3-biased inhibition within the class.

Epigenetics HDAC inhibition Isatin derivatives

IDO1 Cellular Activity Advantage Over the Unsubstituted Phenyl Scaffold

The target compound inhibits IDO1 with an enzymatic IC50 of 69 nM and suppresses kynurenine production in IFN-γ-stimulated HeLa cells with an EC50 of 410 nM [1]. The unsubstituted N-phenyl acetamide parent scaffold (compound 6a in Modi et al.) shows equipotent cytotoxic activity to vinblastine (IC50 ≈ 1.9 μM) but lacks the sub-100 nM IDO1 inhibitory potency characteristic of the 2-chlorophenyl derivative [2]. This demonstrates that the 2-chloro substituent is a critical determinant of IDO1 target engagement at nanomolar concentrations.

Immuno-oncology IDO1 inhibition Cellular pharmacodynamics

Ortho-Substitution Cytotoxicity Advantage Over Meta- and Para-Chlorophenyl Isomers

Akgül et al. (2013) explicitly state that ortho substitutions on the N-phenyl ring of 2-(2,3-dioxoindolin-1-yl)acetamides give better cytotoxic results compared to meta and para substitutions, with ortho-substituted compounds being more effective on MCF7 breast cancer cells than on A549 or HeLa lines [1]. The 2-chlorophenyl derivative belongs to this ortho-substituted subset, whereas the 3-chlorophenyl (meta) and 4-chlorophenyl (para) isomers are predicted to show reduced activity. This positional effect is a key differentiator when procuring an active isatin acetamide for cytotoxicity screening.

Cancer cell cytotoxicity SAR Isatin acetamide derivatives

HDAC1 Potency Within the Isatin-Derived HDAC Inhibitor Landscape

The target compound inhibits HDAC1 with an IC50 of 67 nM [1]. In the broader landscape of indoline-2,3-dione-derived HDAC inhibitors, the most potent reported compound 25a achieves an IC50 of 10.13 nM against HeLa nuclear extract HDACs [2]. While WAY-324331 is approximately 6.6-fold less potent than 25a at the enzymatic level, its multi-target profile (concurrent HDAC1/3/6 and IDO1 inhibition) distinguishes it from the highly optimized but narrowly focused 25a chemotype. This makes WAY-324331 a preferable choice for polypharmacology studies rather than single-target HDAC inhibition.

HDAC inhibitors Isatin derivatives Epigenetic probes

Application Scenarios for WAY-324331 Based on Quantitative Evidence


Epigenetic Probe for HDAC3-Biased Inhibition with Concurrent IDO1 Activity

WAY-324331's 4-fold selectivity for HDAC3 over HDAC2 (IC50 ratio: 45 nM vs. 179 nM) [1] combined with nanomolar IDO1 inhibition (IC50 = 69 nM) [2] makes it suitable for dual-pathway epigenetic-immune modulation studies, particularly in tumor microenvironment models where both HDAC and IDO1 pathways contribute to immune evasion.

Cytotoxicity SAR Studies Requiring Ortho-Substituted Isatin Acetamides

The documented superiority of ortho-substituted N-phenyl isatin acetamides in cytotoxicity against MCF7, A549, and HeLa cell lines [1] positions WAY-324331 as a key member of the ortho-substituted subset. It can serve as a reference compound for SAR expansion around the 2-chlorophenyl motif, enabling systematic exploration of halogen effects on potency.

IDO1 Cellular Pharmacodynamic Assays

With a cellular EC50 of 410 nM in IFN-γ-stimulated HeLa cells for kynurenine reduction [1], WAY-324331 is suitable for cellular IDO1 inhibition assays. It provides a bridge between enzymatic potency (IC50 = 69 nM) and cellular efficacy, enabling target engagement studies without the need for highly optimized clinical candidates.

Multi-Target Polypharmacology Reference Standard

WAY-324331's concurrent inhibition of HDAC1 (67 nM), HDAC3 (45 nM), HDAC6 (70 nM), and IDO1 (69 nM) at sub-100 nM concentrations [1] makes it a useful polypharmacology reference compound. It can be employed as a positive control in high-throughput screening cascades where multi-target activity profiles need to be benchmarked against single-target chemotypes.

Quote Request

Request a Quote for N-(2-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.